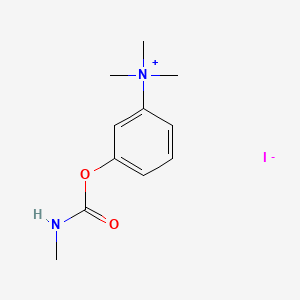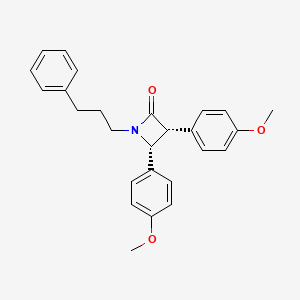
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- is a heterocyclic compound with the molecular formula C₄H₁₀N₄. It belongs to the class of tetrazines, which are characterized by a six-membered ring containing four nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of the tetrazine ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and multicomponent one-pot reactions are often employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine dioxides, while reduction can produce tetrahydrotetrazines .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- involves its ability to participate in various chemical reactions due to the presence of multiple nitrogen atoms in its ring structure. These nitrogen atoms can act as nucleophiles or electrophiles, facilitating a range of reactions. The compound’s reactivity is influenced by the electronic properties of the substituents on the ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5-Tetrazine: Another tetrazine isomer with different nitrogen atom positions.
1,2,4,5-Tetrazine: Known for its stability and use in energetic materials.
Triazines: Compounds with three nitrogen atoms in a six-membered ring, used in various applications.
Uniqueness
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- is unique due to its specific nitrogen arrangement, which imparts distinct reactivity and stability compared to other tetrazines and triazines. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
39247-66-0 |
|---|---|
Molekularformel |
C4H10N4 |
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
1,4-dimethyl-2,3-dihydrotetrazine |
InChI |
InChI=1S/C4H10N4/c1-7-3-4-8(2)6-5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
NPXHARALGKPIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN(NN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


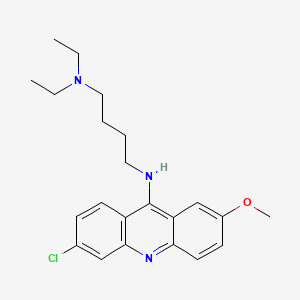
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
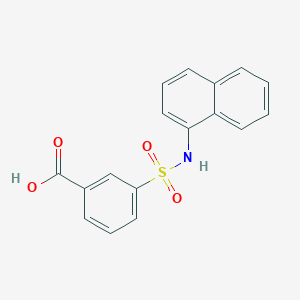
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
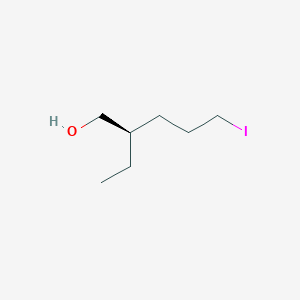


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)

